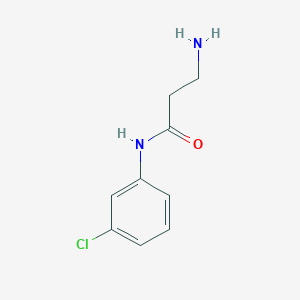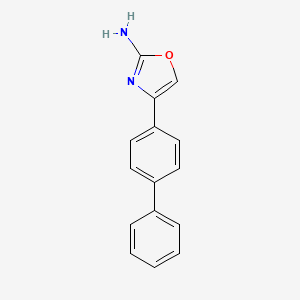![molecular formula C15H9ClN4 B11727116 7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11727116.png)
7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C15H9ClN4. It is known for its unique structure, which combines a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl group and a carbonitrile group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of aminopyrazole with dicarbonyl components. One common method is the Biginelli reaction, which can sometimes compete with the formation of pyrazolo[1,5-a]pyrimidines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
化学反应分析
Types of Reactions
7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a variety of substituted pyrazolo[1,5-a]pyrimidines .
科学研究应用
7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including cytotoxic effects against cancer cell lines
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes like CDK2
Industry: Its unique structure makes it a candidate for the development of new materials and chemical processes
作用机制
The mechanism of action of 7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. This inhibition can lead to alterations in cell cycle progression and induce apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acids in the active site of CDK2 is essential for its inhibitory activity .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional ring structures
Uniqueness
7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific combination of a 4-chlorophenyl group and a carbonitrile group, which confer unique chemical and biological properties. Its ability to inhibit CDK2 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
属性
分子式 |
C15H9ClN4 |
|---|---|
分子量 |
280.71 g/mol |
IUPAC 名称 |
7-[2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C15H9ClN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H |
InChI 键 |
IFLIVURBQWDTRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC=NC3=C(C=NN23)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


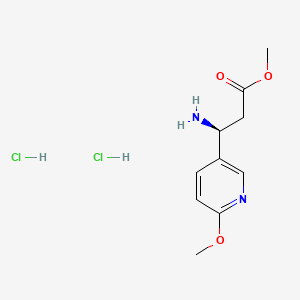

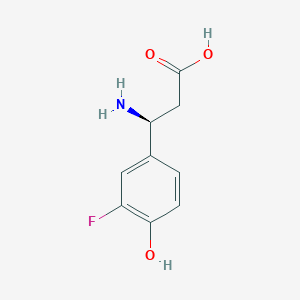

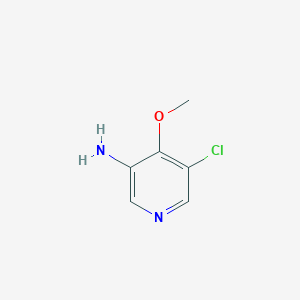
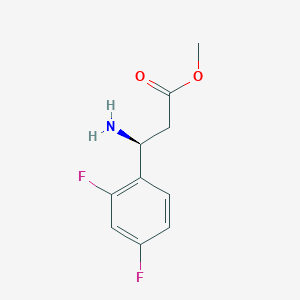
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)

![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide](/img/structure/B11727091.png)

![3-({4-[1-(Hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B11727098.png)
